molecular formula C15H12INO B5174057 3-[(4-iodophenyl)amino]-1-phenyl-2-propen-1-one

3-[(4-iodophenyl)amino]-1-phenyl-2-propen-1-one

Cat. No. B5174057
M. Wt: 349.17 g/mol
InChI Key: QVXNCLZUAUSFIR-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-iodophenyl)amino]-1-phenyl-2-propen-1-one, commonly known as IAPP, is a synthetic compound that has garnered significant attention in scientific research in recent years. It is a yellow crystalline powder that belongs to the class of chalcones, which are compounds with a characteristic chemical structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.

Mechanism of Action

The mechanism of action of IAPP is not fully understood, but it is known to interact with biological molecules such as proteins and nucleic acids. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine in the nervous system.
Biochemical and Physiological Effects:
IAPP has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to possess antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using IAPP in lab experiments include its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other fluorescent probes. However, one of the limitations of using IAPP is its relatively low fluorescence quantum yield, which may limit its sensitivity for certain applications.

Future Directions

There are several future directions for research on IAPP. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of IAPP. Another area of research is the optimization of IAPP as a fluorescent probe for metal ion sensing and imaging. Additionally, further studies are needed to elucidate the mechanism of action of IAPP and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of IAPP involves the condensation of 4-iodoaniline and acetophenone in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of IAPP as the major product. The yield of IAPP can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

IAPP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions such as copper and iron. IAPP exhibits a significant increase in fluorescence intensity upon binding to these metal ions, making it a valuable tool for sensing and imaging applications.

properties

IUPAC Name

(E)-3-(4-iodoanilino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO/c16-13-6-8-14(9-7-13)17-11-10-15(18)12-4-2-1-3-5-12/h1-11,17H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXNCLZUAUSFIR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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